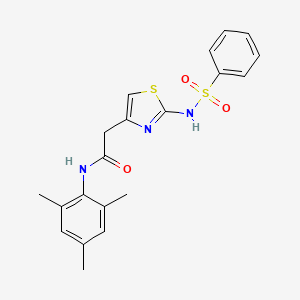

N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

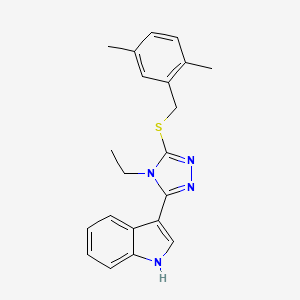

“N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C20H21N3O3S2 and a molecular weight of 415.53. It’s a derivative of thiazole, a class of compounds known for their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The resulting intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis

Thiazoles are planar, five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide derivatives have been explored for their structure-activity relationships, particularly in the context of inhibiting PI3Kα and mTOR, crucial for cancer therapy. Modifications to the molecular structure, such as varying the heterocyclic rings, have been studied to enhance metabolic stability and retain in vitro potency against these targets, offering insights into the development of potent anticancer agents (Stec et al., 2011).

Anticonvulsant Activity

Research on indoline derivatives of this compound has shown significant anticonvulsant activity. This includes evaluations through maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models, indicating the therapeutic potential of these compounds in epilepsy treatment (Nath et al., 2021).

Antimicrobial Properties

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aimed for use as antimicrobial agents, demonstrates the broad-spectrum antibacterial and antifungal activities of these molecules. Such research points toward the potential of this compound derivatives in addressing various infectious diseases (Darwish et al., 2014).

Glutaminase Inhibition for Cancer Therapy

Investigations into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), including those related to this compound, have revealed their role as allosteric inhibitors of kidney-type glutaminase (GLS). These studies provide a foundation for developing new cancer therapies by targeting metabolic pathways critical for tumor growth and survival (Shukla et al., 2012).

Antimalarial and COVID-19 Potential

Research into antimalarial sulfonamides also highlights the potential use of this compound derivatives against COVID-19. By utilizing computational calculations and molecular docking studies, these compounds have been identified as promising candidates for treating COVID-19 due to their ability to interact with key viral proteins (Fahim & Ismael, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-13-9-14(2)19(15(3)10-13)22-18(24)11-16-12-27-20(21-16)23-28(25,26)17-7-5-4-6-8-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCSAFQLXPAQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2890574.png)

![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)

![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2890589.png)

![6-Cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2890595.png)